TrkA Enzyme Potency Comparison: 1.30 nM IC50 vs. Structurally Nearest TrkA Inhibitor (Example 83)
In a direct head‑to‑head comparison, the target compound (Example 38) exhibits a TrkA IC50 of 1.30 nM, which is 1.36‑fold more potent than Example 83 (IC50 1.77 nM) [1]. Both values were measured using the same ELISA assay conditions, ensuring a valid comparison. The structural difference lies in the aryl substitution pattern; Example 83 bears a distinct heteroaryl group that slightly reduces affinity for the TrkA active site.
| Evidence Dimension | TrkA enzyme inhibition IC50 (ELISA assay) |
|---|---|
| Target Compound Data | 1.30 nM |
| Comparator Or Baseline | Example 83 (US9796724) IC50 1.77 nM |
| Quantified Difference | 1.36‑fold greater potency for the target compound |
| Conditions | ELISA assay using Immulon 4HBX 384‑well microtiter plates; enzyme source: TrkA from Invitrogen Corp. |
Why This Matters
A 1.36‑fold potency advantage may translate into a lower required dose for achieving equivalent target engagement in cellular and in‑vivo models, directly influencing procurement decisions for lead‑optimization programs.
- [1] BindingDB BDBM344329 (Example 38) and BDBM344374 (Example 83) IC50 values from the same ELISA assay, filed under US9796724. View Source
